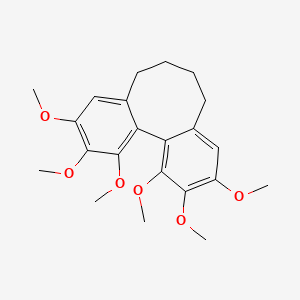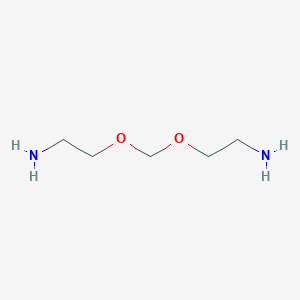
4-(Methylthio)phenyl Chloroformate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylthio)phenyl Chloroformate: is an organic compound belonging to the class of chloroformates. Chloroformates are esters of chloroformic acid and are widely used as reagents in organic synthesis. The compound is characterized by the presence of a chloroformate group attached to a p-methylthiophenyl moiety, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylthio)phenyl Chloroformate typically involves the reaction of p-methylthiophenol with phosgene (COCl2). The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{p-Methylthiophenol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of phosgene gas requires stringent safety measures due to its highly toxic nature.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Methylthio)phenyl Chloroformate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: Used in the formation of carbamates.
Alcohols: Used in esterification reactions.
Carboxylic Acids: Used in the formation of mixed anhydrides.
Bases: Such as pyridine, used to neutralize HCl formed during reactions.
Major Products:
Carbamates: Formed from the reaction with amines.
Carbonate Esters: Formed from the reaction with alcohols.
Mixed Anhydrides: Formed from the reaction with carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-(Methylthio)phenyl Chloroformate is used as a reagent in organic synthesis, particularly in the protection of hydroxyl and amino groups. It is also used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing protective groups. This modification is crucial in studying the structure and function of biomolecules.
Medicine: The compound is used in the synthesis of active pharmaceutical ingredients (APIs). It serves as an intermediate in the production of drugs that require specific functional groups for their activity.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(Methylthio)phenyl Chloroformate involves the formation of reactive intermediates that facilitate the introduction of protective groups onto target molecules. The chloroformate group reacts with nucleophiles, such as amines and alcohols, to form stable carbamates and carbonate esters. These reactions are essential in protecting functional groups during multi-step synthesis processes.
Vergleich Mit ähnlichen Verbindungen
Methyl chloroformate: A simpler chloroformate used in similar reactions.
Benzyl chloroformate: Used to introduce the Cbz (carboxybenzyl) protecting group.
Fluorenylmethyloxycarbonyl chloride: Used to introduce the FMOC protecting group.
Uniqueness: 4-(Methylthio)phenyl Chloroformate is unique due to the presence of the p-methylthiophenyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the protection of functional groups and the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C8H7ClO2S |
|---|---|
Molekulargewicht |
202.66 g/mol |
IUPAC-Name |
(4-methylsulfanylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H7ClO2S/c1-12-7-4-2-6(3-5-7)11-8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
BHAWTBKMSWHSIP-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)OC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(4-Chloro-phenyl)-2-[1,2,4]triazol-1-yl-propan-1-one](/img/structure/B8701923.png)

![4H-Imidazol-4-one, 2-[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl]-1,5-dihydro-1,5,5-trimethyl-](/img/structure/B8701935.png)


![2-propyl-1H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B8701951.png)
![1-Nitrodibenzo[b,d]thiophen-4-ol](/img/structure/B8701954.png)
![7-Chloro-2-(2,3-dimethoxyphenyl)furo[3,2-b]pyridine](/img/structure/B8701960.png)


